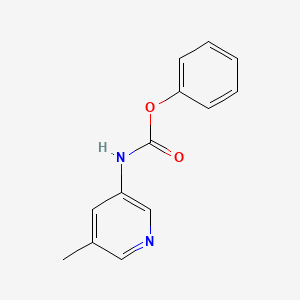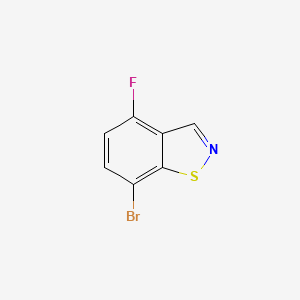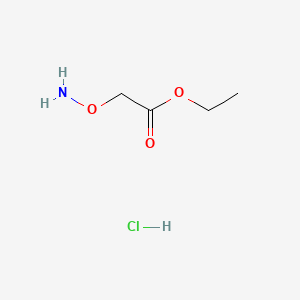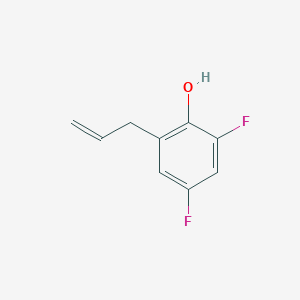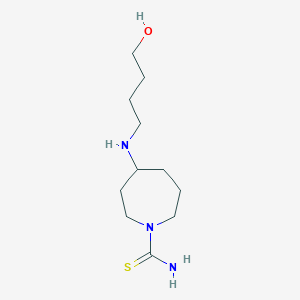
4-(4-Hydroxybutylamino)azepane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxybutylamino)azepane-1-carbothioamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has a unique structure that includes a hydroxybutylamino group and a carbothioic acid amide moiety, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybutylamino)azepane-1-carbothioamide can be achieved through a multi-step process. One common method involves the reaction of azepane with 4-hydroxybutylamine under controlled conditions to form the intermediate 4-(4-Hydroxybutylamino)azepane. This intermediate is then reacted with a suitable carbothioic acid derivative to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as electrosynthesis, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybutylamino)azepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbothioic acid amide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
4-(4-Hydroxybutylamino)azepane-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybutylamino)azepane-1-carbothioamide involves its interaction with specific molecular targets. The hydroxybutylamino group may interact with enzymes or receptors, modulating their activity. The carbothioic acid amide moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Azepane-1-carboxylic acid amide
- 4-Chloro-phenyl azepane-1-carboxylic acid amide
- N-aryl azepane derivatives
Uniqueness
4-(4-Hydroxybutylamino)azepane-1-carbothioamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both hydroxybutylamino and carbothioic acid amide groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H23N3OS |
|---|---|
Molecular Weight |
245.39 g/mol |
IUPAC Name |
4-(4-hydroxybutylamino)azepane-1-carbothioamide |
InChI |
InChI=1S/C11H23N3OS/c12-11(16)14-7-3-4-10(5-8-14)13-6-1-2-9-15/h10,13,15H,1-9H2,(H2,12,16) |
InChI Key |
XAKLGUWSIVXMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)C(=S)N)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


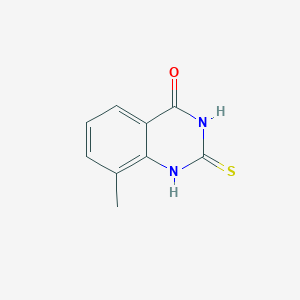
![Methyl 4-[[2-(Phenylmethyl)benzoyl]amino]benzoate](/img/structure/B8554563.png)
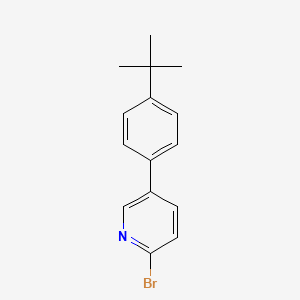
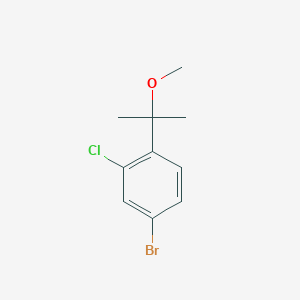
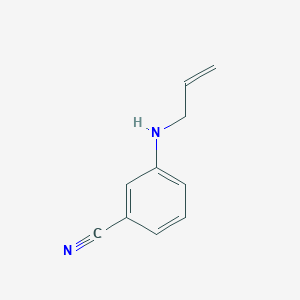
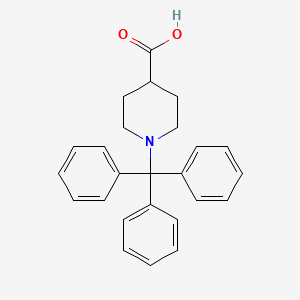
![5-Amino-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B8554586.png)
![4-[(8-Phenyloctyl)amino]benzoic acid](/img/structure/B8554593.png)
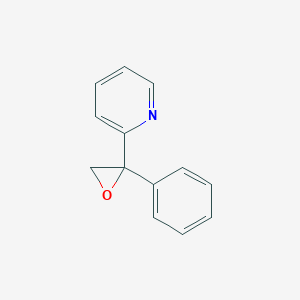
![Benzoic acid,3-amino-5-(aminosulfonyl)-4-[(3-methoxyphenyl)amino]-](/img/structure/B8554615.png)
